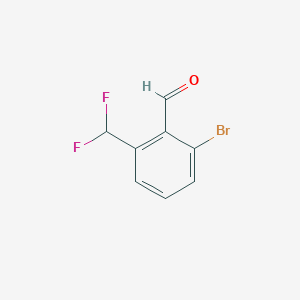

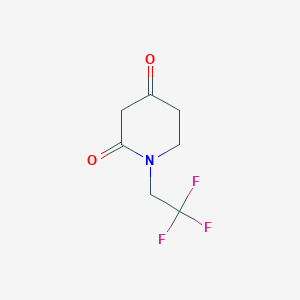

2-Bromo-6-(difluoromethyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-6-(difluoromethyl)benzaldehyde, also known as 2-Bromo-6-difluoromethylbenzaldehyde, is a brominated aldehyde with a wide range of applications in the field of organic synthesis, medicinal chemistry, and materials science. It is a colorless liquid with a pungent odor. It is a useful intermediate in the preparation of various pharmaceuticals and other organic compounds. The synthesis of 2-Bromo-6-(difluoromethyl)benzaldehyde is typically achieved via a halogenation reaction of benzaldehyde.

Applications De Recherche Scientifique

Photolabile Protecting Groups

2-Bromo-6-(difluoromethyl)benzaldehyde may find applications similar to those of other brominated benzaldehydes in the realm of photolabile protecting groups. For instance, brominated coumarin derivatives have been used as photoremovable protecting groups for aldehydes and ketones under physiological conditions, demonstrating the utility of brominated compounds in light-sensitive applications (Lu et al., 2003).

Synthesis of Substituted Benzaldehydes

The synthesis of substituted 2-bromobenzaldehydes from benzaldehydes through a palladium-catalyzed ortho-bromination sequence highlights a pathway that may be relevant for 2-Bromo-6-(difluoromethyl)benzaldehyde. This method underscores the broader utility of brominated benzaldehydes in organic synthesis and their potential derivatization into various organic compounds (Dubost et al., 2011).

Reactivity in Organic Synthesis

Brominated benzaldehydes, including those structurally similar to 2-Bromo-6-(difluoromethyl)benzaldehyde, have been used in reactions with arylhydrazines to form dihydrophthalazines, indicating their utility in constructing heterocyclic compounds. This showcases the reactivity of brominated aldehydes in facilitating condensation and nucleophilic substitution reactions (Aljaar et al., 2013).

Photocatalytic Applications

The unique electronic properties of brominated benzaldehydes could render 2-Bromo-6-(difluoromethyl)benzaldehyde suitable for photocatalytic applications. For instance, the selective oxidation of benzyl alcohol to benzaldehyde under specific irradiation conditions demonstrates the potential of brominated compounds in photocatalysis and organic synthesis (Xiao et al., 2018).

Catalysis and Reaction Mechanisms

Brominated benzaldehydes participate in various catalytic processes and reaction mechanisms. For example, the hydrogenation of aryl halides using aldehydes or alcohols in a transition-metal-free environment demonstrates the versatility of these compounds in catalytic reactions, which could be relevant to the reactivity of 2-Bromo-6-(difluoromethyl)benzaldehyde (Zheng et al., 2017).

Propriétés

IUPAC Name |

2-bromo-6-(difluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKHECRYEOANSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(difluoromethyl)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2740774.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2740783.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2740789.png)

![(4-(Pyridin-4-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2740790.png)

![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2740792.png)

![3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-5-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B2740797.png)